molecular formula C13H17NO B11898620 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 747353-15-7

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B11898620
CAS No.: 747353-15-7
M. Wt: 203.28 g/mol
InChI Key: OYKUKNSVTVVZNM-UHFFFAOYSA-N
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Description

3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine]: is a chemical compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol . This compound features a spiro structure, which is characterized by a single atom that is the shared point of two rings. The spiro configuration is known for its unique three-dimensional arrangement, which can impart distinct chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This one-pot synthesis approach is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into more reduced forms, often involving hydrogenation.

    Substitution: The spiro structure allows for substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents such as chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction can produce spiro-hydrocarbons .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is being explored for its potential as a therapeutic agent. Studies suggest it may act as a ligand for sigma receptors, particularly sigma(1) receptors, which are implicated in various neurological disorders and pain modulation .
  • Neuropeptide Y Receptor Modulation : This compound has been identified as a modulator of neuropeptide Y 5 receptors. This activity suggests potential applications in treating feeding disorders, psychiatric conditions, and cardiovascular diseases .

2. Biological Activity

  • Anti-Cancer Properties : Research indicates that derivatives of this compound exhibit significant anti-tumor activity against various cancer cell lines. Modifications to the benzofuran structure can enhance cytotoxicity and selectivity towards cancer cells .
  • Neuroprotective Effects : Certain derivatives have shown protective effects on neuronal cells in models of neurodegeneration, indicating applications in treating conditions like Alzheimer's disease .

3. Chemistry and Synthesis

  • Building Block for Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions due to its unique chemical properties .
  • Synthesis of Derivatives : The synthesis of N-sulfur derivatives has been reported to exhibit antihypertensive and diuretic activities, showcasing the versatility of this compound in developing new pharmaceuticals .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]:

Study Focus Findings
Sigma Receptor BindingCompounds with specific substitutions showed enhanced binding to sigma(1) receptors .
Anti-Cancer ActivitySignificant cytotoxic effects against non-small cell lung cancer cell lines were observed .
Neuroprotective EffectsDerivatives demonstrated protective effects on neuronal cells in neurodegeneration models .

Mechanism of Action

The mechanism of action of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

  • 3-Methyl-3H-spiro[2-benzofuran-1,4’-piperidine]
  • 3H-Spiro[isobenzofuran-1,4’-piperidine] hydrochloride

Comparison: Compared to similar compounds, 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] is unique due to its specific spiro configuration and the presence of a methyl group at the 3-position. This structural difference can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a complex organic compound notable for its unique spirocyclic structure, which integrates an isobenzofuran moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a receptor modulator.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅N
  • Molecular Weight : 225.71 g/mol
  • InChI Key : SFQFBDOOIIHNMY-UHFFFAOYSA-N

The spirocyclic configuration contributes to the compound's rigidity and aromaticity, influencing its interactions with biological targets and its overall pharmacological profile.

Research indicates that 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits significant biological activity primarily through its interactions with specific receptors:

  • Melanocortin Receptors : The compound has been identified as a potent agonist for melanocortin subtype-4 receptors (MC4R), which are involved in energy homeostasis and appetite regulation. Its structural modifications enhance binding affinity and selectivity for these receptors, suggesting potential applications in treating metabolic disorders and obesity .
  • Neurokinin Receptors : Additionally, studies have suggested that this compound may act as an antagonist for neurokinin receptors, which could be beneficial in pain management therapies .

Binding Affinity and Efficacy

The biological activity of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] has been evaluated through various assays:

Study FocusMethodologyFindings
Receptor BindingRadiolabeled ligand binding assaysDemonstrated significant binding affinity to MC4R with IC₅₀ values indicating effective modulation of receptor activity .
Functional AssaysIn vitro cell line studiesShowed efficacy in reducing food intake in animal models, correlating with receptor activation .
Antiproliferative ActivityGI₅₀ assays on cancer cell linesLimited activity observed; however, structural analogs indicated potential for further development .

Case Studies

  • Metabolic Disorders : A study highlighted the effectiveness of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives in modulating appetite and body weight in rodent models. The results indicated a dose-dependent reduction in food intake linked to MC4R activation .
  • Pain Management : Another investigation focused on the compound's neurokinin receptor antagonism. Results showed promise in alleviating pain responses in preclinical models, suggesting its utility in developing analgesics .

Properties

CAS No.

747353-15-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-methylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3

InChI Key

OYKUKNSVTVVZNM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3(O1)CCNCC3

Origin of Product

United States

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